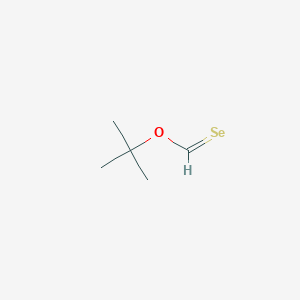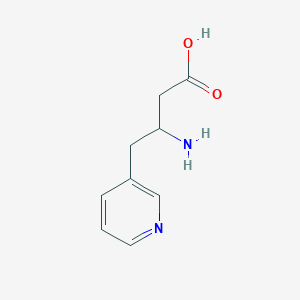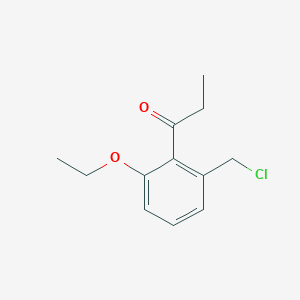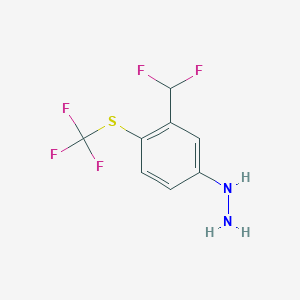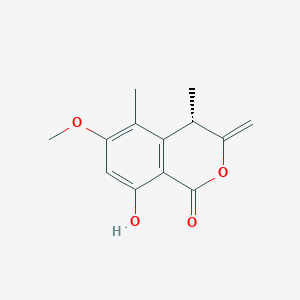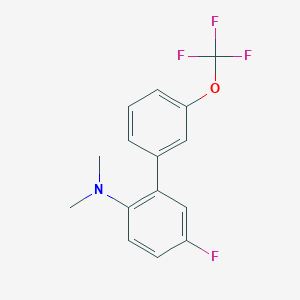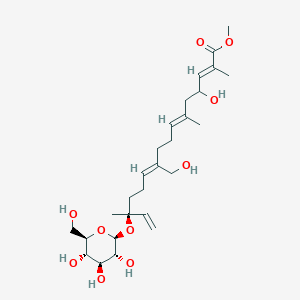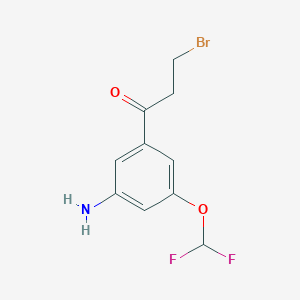
1-(3-Amino-5-(difluoromethoxy)phenyl)-3-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-5-(difluoromethoxy)phenyl)-3-bromopropan-1-one is a chemical compound with the molecular formula C10H11BrF2NO2 This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a bromopropanone moiety attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-(difluoromethoxy)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of the amino and difluoromethoxy groups under controlled conditions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Amino-5-(difluoromethoxy)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the bromopropanone moiety to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-5-(difluoromethoxy)phenyl)-3-bromopropan-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-5-(difluoromethoxy)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino and difluoromethoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromopropanone moiety may act as an electrophile, participating in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Amino-5-(difluoromethoxy)phenyl)-3-chloropropan-1-one
- 1-(3-Amino-5-(difluoromethoxy)phenyl)propan-1-one
Uniqueness
Compared to similar compounds, 1-(3-Amino-5-(difluoromethoxy)phenyl)-3-bromopropan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where the bromine atom’s properties are advantageous.
Eigenschaften
Molekularformel |
C10H10BrF2NO2 |
|---|---|
Molekulargewicht |
294.09 g/mol |
IUPAC-Name |
1-[3-amino-5-(difluoromethoxy)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H10BrF2NO2/c11-2-1-9(15)6-3-7(14)5-8(4-6)16-10(12)13/h3-5,10H,1-2,14H2 |
InChI-Schlüssel |
CHABKYMMANGRKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1N)OC(F)F)C(=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)
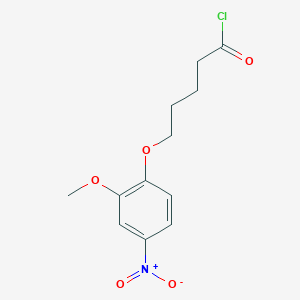
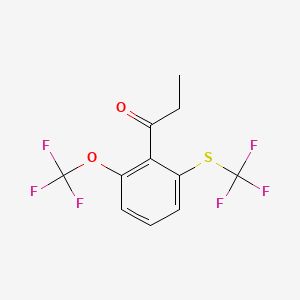
![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)
